Cas no 52012-29-0 (Isoschaftoside)

Isoschaftoside structure
Isoschaftoside structure
Product Name:Isoschaftoside
CAS No:52012-29-0
MF:C26H28O14
MW:564.492129325867
CID:820420
PubChem ID:3084995
Update Time:2025-09-20

Isoschaftoside Chemical and Physical Properties

Names and Identifiers

    • Isoschaftoside
    • Isoshaftoside
    • 4H-1-Benzopyran-4-one, 6-alpha-L-arabinopyranosyl-8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • (4aS,6aS,8S,9R,11aS,11bS)-4,4,9,11b-tetramethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-ol
    • 3,17,18-trideoxyaphidicolin
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
    • 6-C-Arabinosyl-8-C-glucosylapigenin
    • Apigenin 6-C-α-L-arabinoside 8-C-β-D-glucoside
    • 6-C-alpha-L-Arabinosyl-8-C-beta-D-glucosylapigenin
    • Apigenin 6-C-alpha-L-arabinopyranoside-8-C-beta-D-glucopyranoside
    • 6-C-.ALPHA.-L-ARABINOSYL-8-C-.BETA.-D-GLUCOSYLAPIGENIN
    • 2-(4-HYDROXYPHENYL)-5,7-DIHYDROXY-6-(ALPHA-L-ARABINOPYRANOSYL)-8-(BETA-D-GLUCOPYRANOSYL)-4H-1-BENZOPYRAN-4-ONE
    • apigenin 6-C-arabinoside 8-C-glucoside
    • 1ST158902
    • SCHEMBL5082977
    • 6-(.ALPHA.-L-ARABINOPYRANOSYL)-8-(.BETA.-D-GLUCOPYRANOSYL)-5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
    • CHEBI:75589
    • AKOS030573652
    • UNII-H27X8715V3
    • CS-0016904
    • 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylapigenin
    • 52012-29-0
    • DTXSID301317293
    • J376.232G
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]-4H-chromen-4-one
    • CHEMBL2437365
    • FT-0698519
    • MS-30225
    • MFCD00210518
    • APIGENIN 6-C-.ALPHA.-L-ARABINOPYRANOSIDE-8-C-.BETA.-D-GLUCOPYRANOSIDE
    • 5,7,4'-Trihydroxy-6-C-arabinoside-8-C-glucoside flavone
    • H27X8715V3
    • APIGENIN 6-C-.ALPHA.-L-ARABINOSIDE 8-C-.BETA.-D-GLUCOSIDE
    • AC-35000
    • 5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-((2S,3R,4R,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-YL)-6-((2S,3R,4S,5S)-3,4,5-TRIHYDROXYTETRAHYDRO-2H-PYRAN-2-YL)-4H-CHROMEN-4-ONE
    • APIGENIN-6-ARABINOSIDE-8-GLUCOSIDE
    • Q27145412
    • HY-N1458
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)-6-((2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl)chromen-4-one
    • DA-64567
    • 6-Arabinopyranosyl-8-galactopyranosylapigenin
    • Isoschaftoside4H-1-Benzopyran-4-one, 6-alpha-L-arabinopyranosyl-8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
    • 6-a-L-Arabinopyranosyl-8-b-D-galactopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, 9CI
    • 6-(ALPHA-L-ARABINOPYRANOSYL)-8-(BETA-D-GLUCOPYRANOSYL)-5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
    • APIGENIN 6-C-ALPHA-L-ARABINOSIDE 8-C-BETA-D-GLUCOSIDE
    • 6-Arabinosyl-8-galactosylapigenin
    • 6-Arabinopyranosyl-8-galactopyranosyl-4',5,7-trihydroxyflavone
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-((2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)-6-((2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl)chromen-4-one
    • MDL: MFCD00210518
    • Inchi: 1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
    • InChI Key: OVMFOVNOXASTPA-VYUBKLCTSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1C1=C2C(C(C=C(C3C=CC(=CC=3)O)O2)=O)=C(C(=C1O)[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O

Computed Properties

  • Exact Mass: 564.14800
  • Monoisotopic Mass: 564.147906
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 4
  • Complexity: 938
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 57
  • XLogP3: -2.2
  • Topological Polar Surface Area: 247
  • Molecular Weight: 564.5

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.766
  • Melting Point: No data available
  • Boiling Point: 935°C at 760 mmHg
  • Flash Point: 314.3°C
  • Refractive Index: 1.758
  • PSA: 250.97000
  • LogP: -1.75430

Isoschaftoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-N1458-5mg
Isoschaftoside
52012-29-0 99.95%
5mg
¥1660 2025-04-16
MedChemExpress
HY-N1458-10mg
Isoschaftoside
52012-29-0 99.95%
10mg
¥2500 2025-04-16
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1119-20mg
Isoschaftoside
52012-29-0 HPLC≥98%
20mg
¥1920元 2023-09-15
ChemFaces
CFN92029-20mg
Isoschaftoside
52012-29-0 >=98%
20mg
$288 2021-07-22
ChemScence
CS-0016904-5mg
Isoschaftoside
52012-29-0 98.70%
5mg
$336.0 2022-04-27
ChemScence
CS-0016904-10mg
Isoschaftoside
52012-29-0 98.70%
10mg
$571.0 2022-04-27
DC Chemicals
DCY-153-20 mg
Isoschaftoside
52012-29-0 >98%, Standard References Grade
20mg
$280.0 2022-02-28
TRC
I214325-0.5mg
Isoschaftoside
52012-29-0
0.5mg
$ 105.00 2022-06-04
TRC
I214325-1mg
Isoschaftoside
52012-29-0
1mg
$ 165.00 2022-06-04
TRC
I214325-2.5mg
Isoschaftoside
52012-29-0
2.5mg
$ 330.00 2022-06-04

Isoschaftoside Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:52012-29-0)Isoschaftoside
Order Number:A1203703
Stock Status:in Stock
Quantity:25mg/50mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:51
Price ($):229.0/381.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:52012-29-0)Isoschaftoside
A1203703
Purity:99%/99%
Quantity:25mg/50mg
Price ($):229.0/381.0
Email